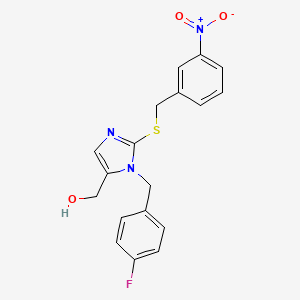

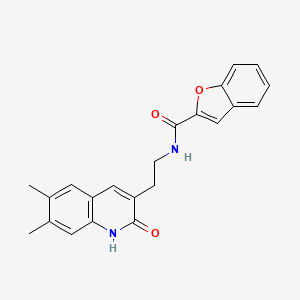

![molecular formula C11H14ClN3O B2772639 1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride CAS No. 1417634-96-8](/img/structure/B2772639.png)

1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride” is a chemical compound with a specific molecular structure . It is related to a class of compounds known as oxadiazoles . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure, “1-[5-(4-methylthiazol-5-yl)-2-phenyl-1,3,4-oxadiazol-3(2H)-yl]ethanone”, was synthesized by reacting p-Toluic hydrazide and glycine via a polyphosphoric acid condensation route . The reaction was reported to be high yielding .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide detailed information about the molecular structure of the compound .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and depend on the specific conditions and reagents used. For example, a study reported the synthesis of a series of new derivatives of a similar compound, “1-[5-(4-methylthiazol-5-yl)-2-phenyl-1,3,4-oxadiazol-3(2H)-yl]ethanone”, targeting potential antimicrobial activity .Scientific Research Applications

- Chiral Selective Synthesis : Researchers have explored transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one. The enzyme ATA-025, along with dimethylsulfoxide as a co-solvent, facilitates this bioconversion .

Chiral Synthesis and Pharmaceuticals

Safety and Hazards

The safety and hazards associated with this compound can be determined based on its chemical structure and properties. For a similar compound, “1-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride”, the safety information includes hazard statements such as H302, H315, H319, and H335, and precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for the study of this compound could involve further exploration of its synthesis, characterization, and potential applications. For instance, the synthesis process could be optimized for higher yield . Additionally, the compound could be studied for potential biological activities and therapeutic applications .

Mechanism of Action

Target of Action

The primary target of 1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetic acid. This process is crucial for the proper functioning of the nervous system.

Mode of Action

The compound interacts with acetylcholinesterase by inhibiting its activity . The inhibition occurs when the compound binds to the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . This binding prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft.

Biochemical Pathways

The inhibition of acetylcholinesterase affects the cholinergic pathway Under normal conditions, acetylcholine released into the synaptic cleft is quickly broken down by acetylcholinesterase, terminating the signal transmission. This results in prolonged stimulation of the postsynaptic neuron, altering the normal function of the cholinergic pathway .

Result of Action

The inhibition of acetylcholinesterase and the subsequent increase in acetylcholine concentration can have various effects at the molecular and cellular levels. For instance, it can enhance cholinergic transmission, affecting various physiological processes such as muscle contraction, heart rate, memory, and learning . The compound has been suggested as a potential drug candidate for the treatment of Alzheimer’s disease , a condition characterized by a decline in cognitive abilities, which is associated with a deficiency in cholinergic transmission.

properties

IUPAC Name |

1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c1-7-3-5-9(6-4-7)11-14-13-10(15-11)8(2)12;/h3-6,8H,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVBSTBFRFFPLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)C(C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2772556.png)

![N-(3-methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2772558.png)

![(6-Methoxypyridin-3-yl)methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2772561.png)

![2-[(3-Acetylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2772565.png)

![N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2772570.png)

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-cyclohex-3-en-1-ylmethanone](/img/structure/B2772573.png)